molecular formula C12H22O B14610452 Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- CAS No. 58432-32-9

Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)-

Cat. No.: B14610452
CAS No.: 58432-32-9
M. Wt: 182.30 g/mol
InChI Key: DZKAJJZGSCBXPO-UHFFFAOYSA-N
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Description

Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is an organic compound with a complex structure It is a derivative of cyclohexane, where the hydrogen atoms are substituted with a 1,1-dimethylethyl group and a methoxymethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The methoxymethylene group is introduced through a subsequent reaction with methoxymethyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The final product is purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methoxymethylene group to a hydroxymethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- involves its interaction with molecular targets such as enzymes or receptors. The methoxymethylene group can form hydrogen bonds with active sites, while the 1,1-dimethylethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1-(1,1-dimethylethyl)-3-methyl-
  • Cyclohexane, 1-(1,1-dimethylethyl)-2-methyl-
  • Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-

Uniqueness

Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is unique due to the presence of both the 1,1-dimethylethyl and methoxymethylene groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58432-32-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-tert-butyl-4-(methoxymethylidene)cyclohexane

InChI

InChI=1S/C12H22O/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h9,11H,5-8H2,1-4H3

InChI Key

DZKAJJZGSCBXPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=COC)CC1

Origin of Product

United States

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